molecular formula C28H29NO5 B034713 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- CAS No. 111038-37-0

2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-

Cat. No. B034713
M. Wt: 459.5 g/mol
InChI Key: BLQSVYLPNWHPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound that belongs to the family of flavonoids. It is also known as naringenin-7-O-glucoside and is commonly found in citrus fruits, especially grapefruit. This compound has gained significant attention due to its various potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been found to regulate various signaling pathways that are involved in the development and progression of cancer.

Biochemical And Physiological Effects

2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve glucose metabolism and lipid profiles.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- in lab experiments is its ability to act as a natural antioxidant and anti-inflammatory agent. However, one of the limitations is the availability of this compound in large quantities.

Future Directions

There are various future directions for the research on 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-. Some of the potential areas of research include the development of novel drug formulations using this compound, the study of its potential role in the prevention and treatment of neurological disorders, and the investigation of its mechanism of action in different disease conditions. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.
In conclusion, 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- is a chemical compound with various potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of novel drugs and therapies. Further research is needed to explore its full potential and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- can be achieved through different methods. One of the commonly used methods is the enzymatic synthesis of naringin, which is then converted into naringenin-7-O-glucoside using glucosyltransferase enzymes. Another method involves the chemical synthesis of naringenin-7-O-glucoside using various chemical reagents.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl- has various potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential role in the prevention and treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders.

properties

CAS RN

111038-37-0

Product Name

2H-1-Benzopyran-2-one, 4-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-7-methoxy-3-phenyl-

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenylchromen-2-one

InChI

InChI=1S/C28H29NO5/c1-18(2)29-16-21(30)17-33-22-11-9-20(10-12-22)26-24-14-13-23(32-3)15-25(24)34-28(31)27(26)19-7-5-4-6-8-19/h4-15,18,21,29-30H,16-17H2,1-3H3

InChI Key

BLQSVYLPNWHPKH-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4)O

synonyms

4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-7-methoxy-3-phenyl -chromen-2-one

Origin of Product

United States

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